molecular formula C9H11NO2 B1267859 2-Amino-4'-methoxyacetophenone CAS No. 40513-43-7

2-Amino-4'-methoxyacetophenone

Cat. No. B1267859
CAS RN: 40513-43-7
M. Wt: 165.19 g/mol
InChI Key: CNYAWQABGNEMFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4'-methoxyacetophenone and its derivatives often involves multi-step chemical reactions, including Williamson etherification, Smiles rearrangement, and hydrolysis reactions. For example, 4-Aminoacetophenone can be synthesized from 4-hydroxyacetophenone and 2-bromo-2-methylpropanamide, yielding a 52.1% result under specific conditions (H. Chun, 2013).

Molecular Structure Analysis

The molecular structure of 2-Amino-4'-methoxyacetophenone has been studied using various techniques, including vibrational NMR and quantum chemical methods. These studies provide insight into the compound's stable geometry, structural parameters, thermodynamic properties, and vibrational frequencies. The effects of substituents on the benzene ring and the theoretical vs. experimental vibrational frequencies offer deep insights into the compound's molecular structure (V. Arjunan et al., 2014).

Chemical Reactions and Properties

2-Amino-4'-methoxyacetophenone participates in a variety of chemical reactions, including C-H/N-H coupling, which is crucial for synthesizing complex organic molecules like isatins. This process involves a C(sp3)-H oxidation followed by intramolecular C-N bond formation through simple electrochemical oxidation (Pengcheng Qian et al., 2017).

Physical Properties Analysis

The physical properties of 2-Amino-4'-methoxyacetophenone derivatives, such as crystal structure and mesomorphic behavior, have been explored. Studies reveal the crystal packing stabilized by weak hydrogen bonds and π-π interactions, contributing to the compound's physical state and stability (Basab Chattopadhyay et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity and selectivity descriptors like chemical hardness, potential, softness, electrophilicity, and nucleophilicity, are crucial for understanding 2-Amino-4'-methoxyacetophenone's behavior in various chemical environments. These properties are determined through quantum chemical methods, providing insights into the compound's electron density and electrostatic potential (V. Arjunan et al., 2014).

Scientific Research Applications

1. Spectroscopic Analysis and Structure-Activity Relation Studies

2-Amino-4'-methoxyacetophenone has been studied for its molecular structure and properties. A research by Arjunan et al. (2014) involved the optimization of the geometry of a similar compound, 2-hydroxy-4-methoxyacetophenone, using density functional theory. The study provided insights into structural parameters, thermodynamic properties, and vibrational frequencies. It also examined the effects of substituents on the benzene ring and performed a detailed analysis of vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts (Arjunan et al., 2014).

2. Analytical Applications in Wine Testing

Horlacher and Schwack (2016) developed a method for determining 2-Aminoacetophenone in wine, a compound closely related to 2-Amino-4'-methoxyacetophenone. They used high-performance thin-layer chromatography with fluorescence detection. The method demonstrated high sensitivity and selectivity for detecting low levels of 2-Aminoacetophenone in wine, highlighting potential applications in quality control and food safety (Horlacher & Schwack, 2016).

3. Application in Synthesis of Pharmaceutical Intermediates

4. Photopolymerization Processes

Research by Guillaneuf et al. (2010) explored the use of a compound similar to 2-Amino-4'-methoxyacetophenone in nitroxide-mediated photopolymerization processes. The study provided insights into the photophysical and photochemical properties of the compound and its potential applications in polymer science (Guillaneuf et al., 2010).

5. Role as a Phytoalexin in Plant Defense

Kokubun et al. (1994) identified a compound, 2′,6′-dihydroxy-4′-methoxyacetophenone, as a phytoalexin produced in the roots of Sanguisorba minor in response to fungal inoculation or UV light irradiation. This demonstrates the role of similar compounds in plant defense mechanisms (Kokubun et al., 1994).

Safety And Hazards

2-Amino-4’-methoxyacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .

Future Directions

The future directions of 2-Amino-4’-methoxyacetophenone were not explicitly mentioned in the search results .

properties

IUPAC Name

2-amino-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYAWQABGNEMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328649
Record name 2-Amino-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4'-methoxyacetophenone

CAS RN

40513-43-7
Record name 2-Amino-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium on carbon (10 wt %, 1.67 g, 1.57 mmol) was added to a solution of 2-azido-1-[4-(methyloxy)phenyl]ethanone (3.0 g, 15.69 mmol) and hydrochloric acid (6.62 mL, 78 mmol) in CH3OH (90 mL) under nitrogen, and the reaction mixture was stirred under hydrogen overnight at 25° C. The mixture was filtered, washed by EtOAc (150 mL), and concentrated to afford an HCl salt of the title compound (3.0 g) as a yellow solid. LC-MS (ES) m/z=166 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.62 mL
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
catalyst
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
N Horlacher, W Schwack - Journal of Chromatography A, 2016 - Elsevier
… As isotopically labelling does not help for HPTLC–FLD, 2-amino-4-methoxyacetophenone (MeOAAP) was selected for the present study, rather similar to AAP in chemical structure, also …
Number of citations: 3 www.sciencedirect.com
G Heinicke, TV Hung, RH Prager… - Australian journal of …, 1984 - CSIRO Publishing
… major product (51%) being 2-amino-4-methoxyacetophenone (13). Since the latter could conceivably be derived from (10) during the reaction or workup, a mixture of (10) and (13) was …
Number of citations: 10 www.publish.csiro.au
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
M Packard, K Gulliford, E Scharrer - Molecular Crystals and Liquid …, 2017 - Taylor & Francis
… This derivative was prepared in an analogous manner to 6a: 2-Amino-4′-methoxyacetophenone hydrochloride (2.0052 g, 9.919 mmol), 3-bromo-4-hydroxybenzoic acid (2.1546 g, …
Number of citations: 2 www.tandfonline.com
W Song, Q Du, X Li, S Wang, G Song - ChemSusChem, 2022 - Wiley Online Library
… I 2 -catalyzed tandem oxidative cyclization between 17 and 2-amino-4’-methoxyacetophenone hydrochloride in the presence of TBHP yielded annuloline with an 81 % yield. From the C-…
F Reck, R Alm, P Brassil, J Newman… - Journal of medicinal …, 2011 - ACS Publications
… To a solution of commercially available 2-amino-4-methoxyacetophenone 8 (1.07 g) in acetic acid (20 mL) was added potassium cyanate (1.19 g) at room temperature. The reaction …
Number of citations: 113 pubs.acs.org
RM Slade, MA Phillips, JG Berger - Molecular Diversity, 1998 - Springer
Resin-bound triphenylphosphine was coupledto 4-fluoro-3-nitrobenzyl bromide, and2-alkylthiobenzimidazoles were synthesized onresin in 4 steps using standard chemistries. …
Number of citations: 12 link.springer.com
RS KARIMOTO - 1962 - search.proquest.com
… 2-amino-4' methoxyacetophenone hydrochloride was synthesized by a procedure analogous to that described for 2 -3 ',4 '-dimethoxyacetophenone hydro chloride. The yield of crude …
Number of citations: 2 search.proquest.com
VK Manda, MH Haron, TM Mir, B Avula… - Planta …, 2019 - thieme-connect.com
… Racemic aegeline was synthesized from readily available 2-amino-4′-methoxyacetophenone as reported earlier [21]. The internal standard, tembamide, used in the current study was …
Number of citations: 3 www.thieme-connect.com
AY Shaw, MC Henderson, G Flynn, B Samulitis… - … of Pharmacology and …, 2009 - ASPET
… A mixture of 2-amino-4′-methoxyacetophenone hydrochloride (5.0 g, 22.32 mmol; Sigma-Aldrich, St. Louis, MO), 3-bromo-4-pyridinecarboxylic acid (4.96 g, 24.55 mmol; Matrix …
Number of citations: 49 jpet.aspetjournals.org

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